

Technical Guide: Triethyl(phenyl)stannane

Mechanism of Action

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Compound of Interest

Compound Name: Triethyl(phenyl)stannane

CAS No.: 878-51-3

Cat. No.: B1625458

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Executive Summary

Triethyl(phenyl)stannane (TEPS) is a mixed organostannane compound characterized by a central tin (Sn) atom bonded to three ethyl groups and one phenyl group. In drug development and organic synthesis, it serves a dual role: primarily as a highly specific phenyl-transfer reagent in Palladium-catalyzed cross-coupling reactions (Stille coupling), and secondarily as a toxicological model for studying organotin-induced endocrine disruption and mitochondrial uncoupling.

This guide dissects the molecular mechanisms driving both its synthetic utility and its biological activity, providing a comprehensive risk-benefit analysis for researchers.

Chemical Mechanism of Action: The Phenyl-Transfer Vector

In the context of pharmaceutical synthesis, TEPS is engineered to exploit the kinetics of transmetallation. The core mechanism relies on the differential migration rates of organic ligands on the tin center during Palladium (Pd) catalysis.

The Kinetic Selectivity Rule

The utility of TEPS rests on the "Migration Order" of ligands from Tin to Palladium. In a Stille coupling, the rate of transfer follows this hierarchy:

Because the Phenyl group (

hybridized) transfers significantly faster than the Ethyl groups (

hybridized), TEPS acts as a selective phenylating agent. The three ethyl groups act as "dummy ligands"—spectators that stabilize the tin center but do not participate in the final bond formation.

The Catalytic Cycle (Stille Coupling)

The mechanism proceeds through a

catalytic cycle.^[1]

- Oxidative Addition: The active

species inserts into an organic electrophile (

, typically an aryl halide), oxidizing to

.

- Transmetalation (The Critical Step): TEPS coordinates with the Pd(II) complex. The Phenyl group migrates from Sn to Pd, while the halide (ngcontent-ng-c2372798075="" _ngghost-ng-c102404335="" class="inline ng-star-inserted">

) moves to Sn. This is the rate-determining step in many Stille couplings.^[2]

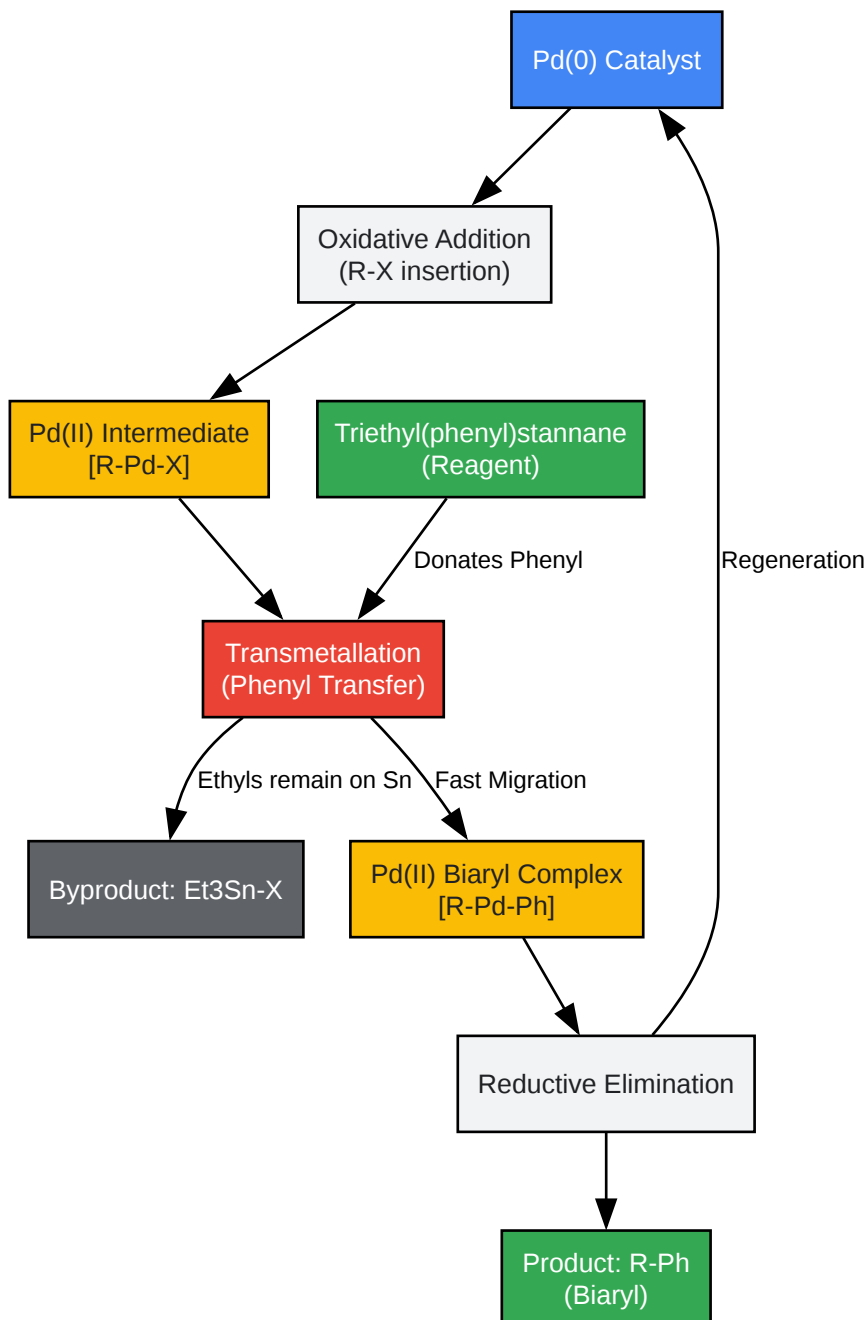
- Reductive Elimination: The Phenyl group and the electrophile (

) couple, regenerating

and releasing the biaryl product (

).

Visualization: Selective Transmetalation Pathway



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Figure 1: The catalytic cycle highlighting the selective transfer of the phenyl group from TEPS to the Palladium center.[3]

Biological Mechanism of Action: Toxicity & Bioactivity

While useful in synthesis, TEPS exhibits potent biological activity.[4] Understanding this is crucial for safety protocols and for researchers investigating organotins as metabolic disruptors.

Mitochondrial Uncoupling (The "Ionophore" Effect)

Triethyltin moieties are lipophilic cations. They disrupt cellular respiration not by blocking electron transport directly, but by destroying the electrochemical gradient.

- Mechanism: The triethyltin cation ($(\text{C}_2\text{H}_5)_3\text{Sn}^+$) binds to the inner mitochondrial membrane. It mediates a halide-hydroxide exchange (Cl^-/OH^-).
- Causality:
 - enters the matrix.
 - It binds to ATP synthase (forming a complex) and exits the matrix.
 - Outside, it exchanges OH^- for Cl^- (forming $(\text{C}_2\text{H}_5)_3\text{SnOH}$).
 - diffuses back into the matrix.
 - Result: This cycle dissipates the proton gradient (pH gradient) required by ATP Synthase to generate ATP, leading to mitochondrial swelling and cell death (apoptosis/necrosis).

Endocrine Disruption (The "Obesogen" Pathway)

Organotins, including phenyl/ethyl derivatives, are high-affinity ligands for nuclear receptors, specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPAR

-).
- Interaction: The tin atom forms a covalent-like interaction with cysteine residues (e.g., Cys432 in RXR) within the ligand-binding pocket.[\[5\]](#)[\[6\]](#)
 - Effect: This induces a conformational change that recruits co-activators, driving the transcription of adipogenic genes. This is why organotins are classified as "obesogens"—they chemically signal stem cells to become fat cells.

Experimental Protocols

Protocol: Synthesis of Triethyl(phenyl)stannane

Objective: Preparation of TEPS from Bromobenzene via Grignard Reagent.

Reagents:

- Bromobenzene (1.0 equiv)
- Magnesium turnings (1.1 equiv)
- Triethyltin chloride () (1.0 equiv)
- THF (Anhydrous)[\[7\]](#)

Workflow:

- Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

- Grignard Formation: Add Bromobenzene in THF dropwise to the Mg. Reflux for 1 hour until Mg is consumed (formed).
- Stannylation: Cool the solution to 0°C. Add (dissolved in THF) dropwise over 30 minutes.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
- Quench: Quench carefully with saturated .
- Workup: Extract with Diethyl Ether (). Wash combined organics with Brine. Dry over .
- Purification: Distillation under reduced pressure (High vacuum required due to high boiling point).

Protocol: Stille Cross-Coupling using TEPS

Objective: Coupling TEPS with 4-Bromoanisole to synthesize 4-Methoxybiphenyl.

Reagents:

- 4-Bromoanisole (1.0 mmol)
- **Triethyl(phenyl)stannane** (1.1 mmol)
- (5 mol%)[7][8]
- Toluene (anhydrous)[7][8]

Step-by-Step:

- Degassing: Sparge Toluene with Nitrogen for 20 minutes to remove

(Oxygen kills the Pd(0) catalyst).

- Assembly: In a glovebox or under Nitrogen stream, combine 4-Bromoanisole, TEPS, and in a reaction vial.
- Solvation: Add degassed Toluene (5 mL). Seal the vial.
- Heating: Heat to 100°C for 12 hours. The solution should turn from yellow to black (Pd precipitation) upon completion.
- Tin Removal (Critical): Cool to RT. Add 5 mL of saturated aqueous Potassium Fluoride (KF). Stir vigorously for 30 minutes.
 - Why? Fluoride binds to the triethyltin byproduct (), forming an insoluble polymeric solid that can be filtered off. This prevents tin contamination in the final drug product.
- Isolation: Filter through Celite. Extract filtrate with Ethyl Acetate.^[7] Concentrate and purify via silica gel chromatography.

Quantitative Data Summary

Parameter	Value/Characteristic	Context
Molecular Weight	282.99 g/mol	Calculation
Boiling Point	-254°C (at 760 mmHg)	High boiling point requires vacuum distillation
Transmetallation Rate	Phenyl > Ethyl ()	Kinetic selectivity in Stille coupling
RXR Binding Affinity	nM	High affinity endocrine disruption
Mitochondrial Toxicity	IC50 1-5 M	Inhibition of ATP synthesis

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